molecular formula C15H18N2O B14905082 2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide

2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14905082
M. Wt: 242.32 g/mol
InChI Key: XEWLYJHNNMBBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

    Formation of 2-Methyl-3,4-dihydroquinoline: This can be achieved through the cyclization of an appropriate precursor, such as 2-methyl aniline, under acidic conditions.

    Acetylation: The resulting 2-methyl-3,4-dihydroquinoline is then acetylated using acetic anhydride or acetyl chloride to form the corresponding acetamide.

    Alkylation: The final step involves the alkylation of the acetamide with propargyl bromide to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a wide range of biological activities.

    2-Methylquinoline: A methylated derivative with similar properties.

    3,4-Dihydroquinoline: A reduced form of quinoline with distinct chemical behavior.

Uniqueness

2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the quinoline and prop-2-yn-1-yl groups, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C15H18N2O/c1-3-10-16-15(18)11-17-12(2)8-9-13-6-4-5-7-14(13)17/h1,4-7,12H,8-11H2,2H3,(H,16,18)

InChI Key

XEWLYJHNNMBBGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2N1CC(=O)NCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.